molecular formula C24H17ClN2O2S B2798590 2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 892275-55-7

2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2798590
CAS RN: 892275-55-7
M. Wt: 432.92
InChI Key: DGMZGGSWHGOAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its unique chemical properties and its ability to interact with biological systems.

Scientific Research Applications

Synthesis Methods

  • One-pot Multistep Cascade Reaction : A method for synthesizing benzofuro[3,2-d]pyrimidin-4(3H)-ones via a one-pot multistep cascade reaction of 1H-tetrazoles with aliphatic amines has been developed. This reaction proceeds without solvents and includes several steps, yielding high-yield derivatives (Pokhodylo et al., 2015).

  • Efficient Synthesis of Derivatives : An efficient synthesis method has been described for 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. This involves aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles, yielding satisfactory results in the presence of sodium ethoxide or K2CO3 (Wang et al., 2019).

Molecular Structure and Interactions

  • Molecular Structure Analysis : Studies on the molecular structure of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, such as the title compound with 2-hydroxyethylamino and 3-phenyl groups, reveal insights into the molecular arrangement and interactions, including hydrogen bonding and π–π interactions (Zhang et al., 2009).

  • Optical Properties and Applications : A study focused on the nonlinear optics (NLO) properties of thiopyrimidine derivatives, including benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting their potential in optoelectronic applications. The research utilized density functional theory (DFT) and time-dependent DFT for analysis (Hussain et al., 2020).

Biological Activities

  • Bioactive Derivatives Synthesis : Synthesis of bioactive derivatives, such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, has been reported. These compounds exhibited significant anti-inflammatory, CNS depressant, and antimicrobial activities, indicating their potential in medicinal chemistry (Ashalatha et al., 2007).

  • Antimicrobial Activity : Research on furo[3,2-d]pyrimidines and furo[2,3-d]pyrimidines demonstrated antimicrobial activities, highlighting their potential as pharmacological agents (Bhuiyan et al., 2005).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2S/c1-15-6-2-4-8-19(15)27-23(28)22-21(18-7-3-5-9-20(18)29-22)26-24(27)30-14-16-10-12-17(25)13-11-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMZGGSWHGOAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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